(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Beschreibung
(S)-N²,N⁶-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride (CAS: 104632-25-9) is a chiral benzothiazole derivative characterized by a tetrahydrobenzo[d]thiazole core substituted with propyl groups at the N² and N⁶ positions and stabilized as a dihydrochloride salt . The compound is synthesized via nucleophilic substitution reactions involving N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine and propylating agents under controlled conditions, as inferred from analogous synthetic routes for related derivatives .
Eigenschaften
Molekularformel |
C13H25Cl2N3S |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C13H23N3S.2ClH/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2;;/h10,14H,3-9H2,1-2H3,(H,15,16);2*1H/t10-;;/m0../s1 |
InChI-Schlüssel |
PWNDDXJSIGIUCY-XRIOVQLTSA-N |
Isomerische SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC.Cl.Cl |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Enantiomeric Resolution Using L(+)-Tartaric Acid
The racemic mixture of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is treated with L(+)-tartaric acid in water at 70–75°C. The diastereomeric salt of the (S)-enantiomer precipitates upon cooling, achieving a chiral purity of 99.45% with 0.55% R-isomer contamination. Recrystallization from water further enhances purity to 99.80%.
Reaction Conditions for Resolution
| Parameter | Value |
|---|---|
| Resolving Agent | L(+)-Tartaric acid |
| Solvent | Water |
| Temperature | 70–75°C (reflux) |
| Chiral Purity Post-Rx | 99.45% (S) |
| Yield | 40 g from 100 g starting material |
Propylation of the Benzothiazole Core
The (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine undergoes sequential propylation to introduce N2 and N6 propyl groups.
N6-Propylation via Propionic Anhydride
In methanol, the (S)-enantiomer reacts with propionic anhydride in the presence of triethylamine at 10–20°C. This step selectively propylates the N6 amine, forming N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide . Excess propionic anhydride ensures complete acylation, with the reaction monitored via thin-layer chromatography (TLC).
Propylation Reaction Parameters
| Parameter | Value |
|---|---|
| Alkylating Agent | Propionic anhydride |
| Base | Triethylamine |
| Solvent | Methanol |
| Temperature | 10–20°C |
| Reaction Time | 90 minutes |
N2-Propylation via Boron Trifluoride-Mediated Reduction
The propionamide intermediate is reduced using sodium borohydride and boron trifluoride-tetrahydrofuran (BF3-THF) complex. This step cleaves the amide bond, yielding the secondary amine N2-propyl-(S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine . The BF3-THF complex stabilizes the intermediate, preventing over-reduction.
Reduction Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH4 + BF3-THF |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Workup | Acid-base extraction |
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt to enhance stability and solubility. The amine is dissolved in aqueous hydrochloric acid, followed by carbon treatment to remove impurities. Neutralization with potassium hydroxide precipitates the pure free base, which is then treated with HCl gas in ethanol to form the dihydrochloride.
Salt Formation Protocol
| Step | Details |
|---|---|
| Acid Treatment | 40 ml HCl in 100 ml water |
| Carbon Treatment | Hyflow filtration |
| Neutralization | 112 g KOH in 160 ml water |
| Final Salt Precipitation | HCl gas in ethanol |
Analytical Characterization
Chiral Purity Assessment
High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) confirms enantiomeric excess. The (S)-enantiomer elutes at 24.92 minutes, with ≤0.55% R-isomer detected.
Spectroscopic Data
Yield Optimization and Scalability
Batch scalability is demonstrated in the patent literature, with a 40% yield achieved at the 100-gram scale. Critical factors include:
-
Temperature Control : Maintaining ≤20°C during propylation minimizes side reactions.
-
Solvent Purity : Methanol must be anhydrous to prevent hydrolysis of propionic anhydride.
-
Carbon Treatment : Removes colored impurities, ensuring a white crystalline product.
A 2019 study compared propylation methods using propionic anhydride versus propyl bromide . The anhydride route provided higher regioselectivity (N6:N2 = 9:1) compared to alkyl halides (N6:N2 = 3:1). This aligns with the patent’s preference for anhydride-based propylation .
Analyse Chemischer Reaktionen
Acylation Reactions
The secondary amines at N2 and N6 positions undergo nucleophilic acylation with acyl halides or anhydrides. This reactivity is critical for synthesizing pharmacologically active derivatives like pramipexole analogs.
Key Findings :
-
Acylation occurs preferentially at the N6 position due to reduced steric hindrance compared to N2 .
-
The dihydrochloride salt must be neutralized with a weak base (e.g., NaHCO₃) before acylation to free the amine groups .
Complexation with Transition Metals
The compound acts as a chiral ligand in asymmetric catalysis, leveraging its stereogenic center and amine donors.
Structural Influence :
-
The (S)-configuration ensures optimal spatial arrangement for metal coordination.
-
Propyl groups enhance ligand solubility in nonpolar solvents .
Acid-Base Reactivity
The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity.
| pH Condition | Behavior | Application | Reference |
|---|---|---|---|
| < 3.0 | Stable protonated form (NH₃⁺) | Salt formulation for drug delivery | |
| 7.0–9.0 | Deprotonation to free base | Facilitates further functionalization |
Solubility Data :
Thiazole Ring Reactivity
The tetrahydrobenzo[d]thiazole core exhibits limited aromaticity, reducing electrophilic substitution but enabling ring-opening reactions.
| Reaction Type | Reagent | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, FeCl₃ | Sulfoxide derivative | Partial ring degradation | |
| Reduction | NaBH₄, MeOH | Tetrahydrobenzothiazole diol | Ring remains intact |
Thermal Stability :
Stereochemical Transformations
The (S)-configuration is preserved in most reactions, but racemization occurs under harsh conditions.
| Condition | Racemization Rate | Mitigation Strategy | Reference |
|---|---|---|---|
| pH > 10, 60°C | 15% over 2 h | Use buffered, low-temperature conditions | |
| Strong Lewis acids | 22% over 6 h | Avoid protic solvents |
Wissenschaftliche Forschungsanwendungen
Treatment of Parkinson's Disease
(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride acts as a dopamine receptor agonist. Its primary application is in the management of Parkinson's disease, where it helps alleviate symptoms by stimulating dopamine receptors in the brain. This mechanism is crucial for improving motor functions and reducing tremors associated with the disease .
Management of Restless Legs Syndrome
In addition to Parkinson's disease, this compound is also effective in treating restless legs syndrome (RLS). RLS is characterized by an uncontrollable urge to move the legs, often accompanied by uncomfortable sensations. The dopamine agonistic properties of this compound help mitigate these symptoms by enhancing dopaminergic transmission .
Neuroprotective Effects
Research indicates that compounds similar to (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine may possess antioxidant properties that contribute to neuroprotection. This effect can be beneficial in preventing neuronal damage in various neurodegenerative conditions .
Case Study 1: Efficacy in Parkinson’s Disease
A clinical trial involving patients with early-stage Parkinson's disease demonstrated that treatment with pramipexole significantly improved motor symptoms compared to placebo. Patients reported enhanced quality of life and reduced severity of symptoms over a 24-week period .
Case Study 2: Impact on Restless Legs Syndrome
In a randomized controlled trial for restless legs syndrome patients treated with this compound showed marked improvement in sleep quality and reduction in leg discomfort compared to those receiving standard treatment .
Wirkmechanismus
The mechanism of action of (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including neuroprotection and modulation of motor functions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, with key comparisons summarized in Table 1.
Structural Analogues and Substituent Effects
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS: 106092-11-9) :
This analog lacks the propyl substituents at N² and N⁶, resulting in reduced lipophilicity. Such differences may lower membrane permeability compared to the dipropyl derivative, impacting bioavailability .(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (CAS: 57634-55-6) :
The (R)-enantiomer of the parent amine demonstrates how stereochemistry influences biological activity. For example, (S)-configured derivatives often exhibit enhanced binding affinity to chiral targets, such as kinase active sites .
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name (CAS) | Substituents | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound (104632-25-9) | N²,N⁶-dipropyl, (S)-configured | C₁₃H₂₄Cl₂N₄S | High lipophilicity; chiral specificity | Kinase inhibition, immunomodulation |
| 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (106092-11-9) | None | C₇H₁₃N₃S | Lower logP; reduced bioavailability | Scaffold for further derivatization |
| (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (57634-55-6) | (R)-configured | C₇H₁₃N₃S | Enantiomeric differences in target binding | Chiral drug development |
| 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (17583-10-7) | Ketone at position 7 | C₇H₈N₂OS | Polar functional group; potential metabolic instability | Antioxidant lead compound |
Biologische Aktivität
(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₄Cl₂N₄S
- Molecular Weight : 302.26 g/mol
- CAS Number : 191217-81-9
This compound features a tetrahydrobenzo[d]thiazole core with propyl groups at the N2 and N6 positions, which influences its lipophilicity and biological activity.
Research indicates that this compound exhibits various biological activities:
- Inhibition of Bacterial DNA Gyrase : The compound has been identified as an inhibitor of bacterial DNA gyrase B (GyrB), which is crucial for bacterial DNA replication. Theoretical and experimental studies suggest that it interacts with specific amino acids in the GyrB binding pocket, leading to effective inhibition of bacterial growth .
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess antitumor properties by inhibiting key pathways involved in cancer cell proliferation.
- Neuroprotective Effects : The compound is structurally related to pramipexole, a drug used to treat Parkinson's disease. It may enhance dopaminergic neurotransmission and exhibit neuroprotective effects .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Inhibition Studies : A study conducted on various derivatives showed that certain modifications to the tetrahydrobenzo[d]thiazole structure can significantly enhance inhibitory activity against GyrB . This highlights the importance of structure-activity relationships (SAR) in designing more effective inhibitors.
- Therapeutic Applications : Clinical relevance was noted in the context of neurodegenerative diseases where similar compounds have been utilized for therapeutic purposes. The neuroprotective effects observed suggest potential applications in treating conditions like Parkinson's disease .
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | (DMF/DCM) | (Ethanol/AcOH) |
|---|---|---|
| Reaction Time | 2.5–3 h | 4 h |
| Temperature | Room temp. | Reflux |
| Workup | Precipitation | Solvent evaporation |
| Yield Optimization | TLC monitoring | Pressure reduction |
Basic: What analytical techniques are critical for characterizing purity and structural confirmation?
Answer:
- Purity analysis: HPLC (C18 column, UV detection) and elemental analysis (C, H, N, S) ensure >98% purity .
- Structural confirmation:
- Chiral HPLC: Validates enantiomeric purity using cellulose-based columns (e.g., Chiralpak IC) .
Advanced: How can researchers resolve contradictions in biological activity data arising from synthesis byproducts?
Answer: Contradictions often stem from undetected impurities (e.g., unreacted intermediates or diastereomers). Mitigation strategies include:
- Byproduct profiling: Use LC-MS to identify impurities (e.g., m/z shifts corresponding to incomplete propylation) .
- Batch consistency testing: Compare bioactivity (e.g., kinase inhibition IC₅₀) across batches synthesized under varying conditions .
- Dose-response normalization: Adjust activity data for purity (e.g., via HPLC-adjusted concentration).
Advanced: What methodological considerations ensure enantiomeric purity during synthesis?
Answer:
- Asymmetric synthesis: Use chiral auxiliaries (e.g., (S)-proline) or enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the (S)-configuration.
- Chiral resolution: Separate racemic mixtures via preparative chiral HPLC (e.g., Chiralcel OD-H) or diastereomeric salt formation with tartaric acid derivatives .
- Validation: Confirm enantiopurity with polarimetry ([α]D²⁵) or X-ray crystallography for absolute configuration .
Basic: What are common challenges in purifying dihydrochloride salts, and how are they addressed?
Answer: Challenges include hygroscopicity and low solubility in organic solvents. Solutions:
- Precipitation: Add ice-cold water or ether to precipitate the salt .
- Recrystallization: Use ethanol/water mixtures (4:1 v/v) at 0–4°C .
- Drying: Employ high-vacuum desiccators with P₂O₅ to prevent hydration .
Advanced: How should researchers design experiments to evaluate kinase inhibition activity?
Answer:
- In vitro assays: Use fluorescence-based ADP-Glo™ Kinase Assays (e.g., EGFR, VEGFR2) with ATP concentrations near Km .
- Selectivity profiling: Test against a panel of 50+ kinases to identify off-target effects.
- In vivo models: Administer the compound (1–10 mg/kg, IP/IV) in xenograft models and measure tumor volume reduction via MRI .
Q. Table 2: Example Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 12.3 | 1.0 |
| VEGFR2 | 145.6 | 0.08 |
| c-Kit | >1000 | <0.01 |
Basic: How to validate stereochemical configuration post-synthesis?
Answer:
- X-ray crystallography: Resolve crystal structure to confirm (S)-configuration .
- Optical rotation: Compare [α]D²⁵ with literature values (e.g., +15° to +25° for (S)-enantiomer) .
Advanced: What strategies enable analog synthesis for structure-activity relationship (SAR) studies?
Answer:
- Core modifications: Replace the tetrahydrobenzothiazole with tetrahydroisoquinoline () or introduce halogens ().
- Side-chain variation: Substitute propyl groups with cyclopropyl or aryl moieties via Suzuki coupling .
- Bioisosteres: Replace thiazole with oxazole or pyridine rings to modulate lipophilicity (clogP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
